molecular formula C11H16O3 B134710 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol CAS No. 77756-13-9

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol

Cat. No.: B134710
CAS No.: 77756-13-9
M. Wt: 196.24 g/mol
InChI Key: YSLVMLTVQUWEJV-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol is a diol derivative featuring a 3-methoxybenzyl substituent attached to the central carbon of 1,3-propanediol. Its molecular formula is inferred as C₁₁H₁₆O₃, with an estimated molecular weight of ~242 g/mol, based on substituent contributions.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-4,6,10,12-13H,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLVMLTVQUWEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439948
Record name 2-[(3-Methoxyphenyl)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77756-13-9
Record name 2-[(3-Methoxyphenyl)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol:

  • Substrate : Prochiral 2-(3-methoxybenzyl)-1,3-propanediol.

  • Catalyst : Pseudomonas cepacia lipase (PCL).

  • Conditions : Vinyl acetate as acyl donor and solvent, room temperature, 25 minutes.

  • Outcome :

    • Yield : Quantitative.

    • Enantiomeric Excess (ee) : 94%.

This method avoids harsh conditions and provides high stereochemical control, making it ideal for pharmaceutical applications.

Alkylation of 1,3-Propanediol with 3-Methoxybenzyl Halides

A direct alkylation strategy involves reacting 1,3-propanediol with 3-methoxybenzyl bromide under basic conditions:

Reaction Protocol:

  • Substrate : 1,3-Propanediol.

  • Alkylating Agent : 3-Methoxybenzyl bromide.

  • Base : Sodium hydride (NaH) in N-methylpyrrolidone (NMP).

  • Conditions : 0°C to room temperature, 16 hours.

  • Outcome :

    • Yield : 77–95%.

    • Purity : >95% (HPLC).

Mechanism :

  • Deprotonation of 1,3-propanediol by NaH.

  • Nucleophilic substitution at the benzyl halide.

  • Acidic workup to isolate the product.

Hydroformylation-Hydrogenation of Cyclic Acetals

A multistep approach converts acrolein-derived cyclic acetals into 2-[(3-methoxybenzyl)-1,3-propanediol via hydroformylation and hydrogenation:

Reaction Steps:

  • Acetal Formation : React acrolein with 1,3-butanediol under acidic conditions.

  • Hydroformylation : Use rhodium catalysts (e.g., Rh(CO)₂(acac)) under CO/H₂ (1:1) at 95°C.

  • Hydrogenation : Catalytic hydrogenation of aldehydes to diols.

  • Recycling : Repeated cycles enrich 2-[(3-methoxybenzyl)-1,3-propanediol content to >99.8% after 25 cycles.

Key Data :

  • Linear:Branched Isomer Ratio : 0.67.

  • Final Yield : 82% (based on monopotassium salt).

Comparative Analysis of Methods

Method Yield Stereoselectivity Conditions Scalability
Enzymatic Desymmetrization94–99%High (94% ee)Mild, room temperatureModerate
Alkylation77–95%RacemicBasic, 0–25°CHigh
Hydroformylation82%N/AHigh-pressure, 95°CIndustrial

Advantages and Limitations :

  • Enzymatic : Eco-friendly but requires specialized enzymes.

  • Alkylation : Scalable but generates racemic mixtures.

  • Hydroformylation : High purity but energy-intensive.

Derivatization and Applications

The diol serves as a precursor for esters and sulfonates, such as 2-[(3-methoxybenzyl)-1,3-propanediol 1-acetate 3-methanesulfonate (CAS 1391052-22-4). These derivatives are pivotal in synthesizing enterolactone, a lignan with estrogenic activity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-methoxybenzyl alcohol or 3-methoxybenzene.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as biodegradable polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its 3-methoxybenzyl group , distinguishing it from other 1,3-propanediol derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Source Notable Properties References
2-[(3-Methoxyphenyl)methyl]-1,3-propanediol 3-Methoxybenzyl ~242 Synthetic/Natural (inferred) Unknown (studies needed) -
Compound 10 () 4-(3-Hydroxy-1-propenyl)-2-methoxyphenoxy ~330 (estimated) Caulophyllum robustum Inhibits A549 lung cancer cells (IC₅₀ ~50 μM)
Erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol () Bis-(4-hydroxy-3-methoxyphenyl) ~302 Actinidia chinensis Antioxidant (structural inference)
Threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol () 4-(3-Hydroxypropyl)-2-methoxyphenoxy ~376 (estimated) Styrax perkinsiae First isolation in Styrax genus
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol () 4-(3-Hydroxypropyl)-2-methoxyphenoxy ~298 PubChem data Polar due to hydroxypropyl group
Key Observations:

Hydroxypropyl or propenyl groups (e.g., ) introduce hydrogen-bonding sites, increasing water solubility but reducing bioavailability .

Stereochemistry :

  • Erythro/threo diastereomers (e.g., ) exhibit distinct biological activities. For example, erythro isomers often show higher antitumor efficacy due to spatial alignment with cellular targets .

Glycosylation :

  • Glycosylated derivatives (e.g., ) have higher molecular weights (>500 g/mol) and altered pharmacokinetics, such as delayed metabolic clearance .
Antitumor Activity :
  • Compound 10 () inhibits A549 lung cancer cells (IC₅₀ ~50 μM) via apoptosis induction, attributed to its propenylphenoxy group’s redox activity .
Enzyme Interactions :
  • 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol () may interact with glycerol dehydrogenase (GDH), a key enzyme in 1,3-propanediol biosynthesis, though mechanistic data are lacking .

Biological Activity

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₁H₁₆O₃
  • Molecular Weight: 196.24 g/mol
  • Boiling Point: Approximately 368.4 °C
  • Density: 1.123 g/cm³
  • Solubility: Soluble in dichloromethane and methanol
PropertyValue
Molecular FormulaC₁₁H₁₆O₃
Molecular Weight196.24 g/mol
Boiling Point368.4 °C
Density1.123 g/cm³
SolubilityDichloromethane, Methanol

Antioxidant Activity

Research indicates that 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated in various assays, suggesting its potential utility in preventing oxidative damage associated with chronic diseases.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Its mechanism likely involves disrupting microbial cell membranes or inhibiting specific metabolic pathways.

The biological effects of 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol can be attributed to several mechanisms:

  • Free Radical Scavenging: The compound can neutralize free radicals, thereby reducing oxidative stress.
  • Enzyme Interaction: It may modulate the activity of various enzymes involved in metabolic processes.
  • Receptor Binding: Potential interactions with cellular receptors could lead to altered signaling pathways.

Case Studies and Research Findings

  • Antioxidant Activity Evaluation:
    • A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing an IC50 value indicative of strong scavenging ability compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Efficacy:
    • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mg/mL.
  • Potential Pharmaceutical Applications:
    • Ongoing research is exploring the compound's role as a lead candidate for developing new antimicrobial agents and antioxidants for therapeutic use.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with similar compounds is useful:

CompoundAntioxidant ActivityAntimicrobial Activity
2-[(3-Methoxyphenyl)methyl]-1,3-propanediolHighModerate to High
2-Methyl-1,3-propanediolModerateLow
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diolHighModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol, and how do steric effects of the 3-methoxyphenyl group influence reaction optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive alkylation, leveraging the reactivity of the propanediol backbone. The steric hindrance from the 3-methoxyphenylmethyl group necessitates careful selection of catalysts (e.g., Pd/C for hydrogenation) and solvents (polar aprotic solvents like DMF). Monitor reaction progress via TLC or HPLC, and optimize temperature to avoid side reactions .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize using 1H^1H-NMR (focus on methoxy singlet at δ 3.7–3.9 ppm and diol protons at δ 3.4–4.0 ppm) and FT-IR (O-H stretch ~3300 cm1^{-1}, C-O-C stretch ~1250 cm1^{-1}) .

Q. What are the key stability considerations for long-term storage of 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Periodically assess stability via accelerated degradation studies (40°C/75% RH for 6 months) and track impurities using LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, and what contradictory data might arise from structural analogs?

  • Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) and compare results with structurally related compounds like Fingolimod derivatives ( ). Contradictions in activity may arise from variations in substituent positions (e.g., 3-methoxy vs. 4-methoxy), which alter steric and electronic profiles. Use molecular docking to rationalize discrepancies .

Q. What strategies are effective for resolving conflicting data on the compound’s reactivity in polymerization or derivatization reactions?

  • Methodological Answer : Perform kinetic studies under controlled conditions (e.g., varying pH, catalysts) to identify rate-limiting steps. For polymerization, use SEC/GPC to analyze molecular weight distribution and DSC to assess thermal transitions. Cross-reference findings with polymers containing similar propanediol units ( ).

Q. How can computational methods aid in predicting the compound’s interactions with biological targets or materials?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties and molecular dynamics (MD) simulations to study binding affinities. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for biological targets. For material applications, simulate interactions with co-polymers using software like Gaussian or Materials Studio .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for detecting degradation products or impurities in synthesized batches?

  • Methodological Answer : Use high-resolution LC-QTOF-MS to identify trace impurities (e.g., oxidized diols or demethylated byproducts). Compare fragmentation patterns with reference standards ( ). For quantification, develop a validated UPLC method with a calibration curve for major impurities .

Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modified methoxy positions or substituents (e.g., halogenation) and test in parallel bioassays. Use multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. Reference SAR frameworks from natural propanediol derivatives ( ).

Safety & Handling in Academic Settings

Q. What are the recommended safety protocols for handling 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Monitor air quality with portable sensors for volatile organic compounds (VOCs). Emergency procedures should align with GHS guidelines ( ).

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